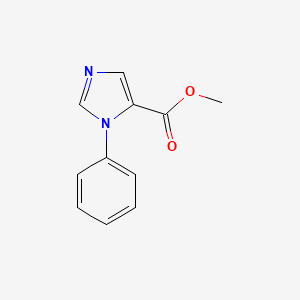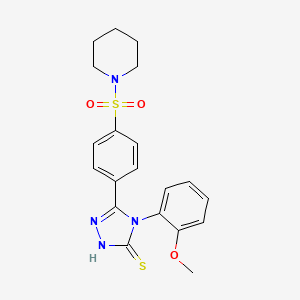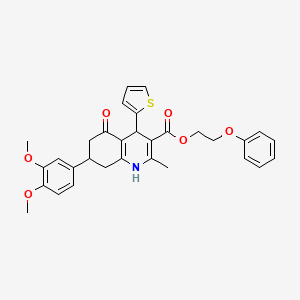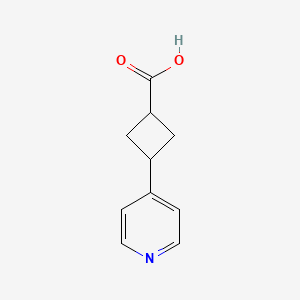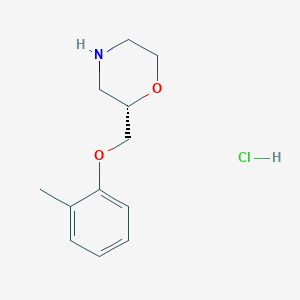
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of morpholine, a heterocyclic amine, and features an o-tolyloxy group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride typically involves the reaction of morpholine with o-tolyloxy compounds under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an o-tolyloxy methyl halide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the o-tolyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of (S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride: A structurally related compound with similar properties and applications.
Phenyl N-methyl N-[3-(o-tolyloxy)-3-phenylpropyl]carbamate: Another related compound used in similar research contexts.
Uniqueness
(S)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and o-tolyloxy group combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
56323-86-5 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC名 |
(2S)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m0./s1 |
InChIキー |
DEDHOFINIRFIRX-MERQFXBCSA-N |
異性体SMILES |
CC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl |
正規SMILES |
CC1=CC=CC=C1OCC2CNCCO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


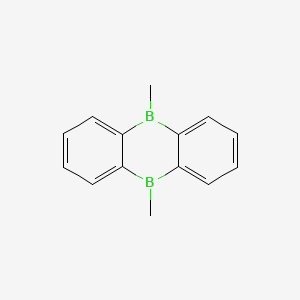

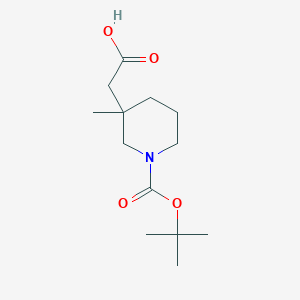
![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)

![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
